Cas no 949096-34-8 ((4r)-4-amino-4-phenyl-1-butanol)
949096-34-8 structure
Product Name:(4r)-4-amino-4-phenyl-1-butanol
Numero CAS:949096-34-8
MF:C10H15NO
MW:165.232202768326
CID:1984971
PubChem ID:68292638
Update Time:2025-05-23
(4r)-4-amino-4-phenyl-1-butanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4R)-4-Amino-4-phenyl-1-butanol
- benzenebutanol, δ-amino-, (deltaR)-
- LogP
- (S)-4-Amino-4-phenyl-1-butanol
- SCHEMBL12494589
- (S)-4-Amino-4-phenylbutan-1-ol
- (4S)-4-amino-4-phenylbutan-1-ol
- 949096-34-8
- Y13951
- AGOPKBQSZNSGSA-JTQLQIEISA-N
- (4r)-4-amino-4-phenyl-1-butanol
-
- Inchi: 1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m0/s1
- Chiave InChI: AGOPKBQSZNSGSA-JTQLQIEISA-N
- Sorrisi: OCCC[C@@H](C1C=CC=CC=1)N
Proprietà calcolate
- Massa esatta: 165.115364102g/mol
- Massa monoisotopica: 165.115364102g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 46.2Ų
Proprietà sperimentali
- Densità: 1.051±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Leggermente solubile (21 g/l) (25°C),
(4r)-4-amino-4-phenyl-1-butanol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D506563-100g |
(4S)-4-AMINO-4-PHENYLBUTAN-1-OL HCl |
949096-34-8 | 95% | 100g |
$495 | 2024-08-03 | |
| eNovation Chemicals LLC | D506563-100g |
(4S)-4-AMINO-4-PHENYLBUTAN-1-OL HCl |
949096-34-8 | 95% | 100g |
$495 | 2025-02-22 | |
| eNovation Chemicals LLC | D506563-100g |
(4S)-4-AMINO-4-PHENYLBUTAN-1-OL HCl |
949096-34-8 | 95% | 100g |
$495 | 2025-02-25 |
(4r)-4-amino-4-phenyl-1-butanol Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
949096-34-8 ((4r)-4-amino-4-phenyl-1-butanol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso